1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design SAR Exploration

Medicinal chemistry teams often waste synthetic steps on protecting-group manipulation when using des-carboxy or des-sulfonyl pyrrolopyridine analogs. This compound eliminates that bottleneck. • Free C2-COOH enables direct HATU/DIPEA or EDC/HOBt amide coupling without deprotection • N1-Bs group is orthogonal and stable under standard coupling conditions • 7-Cl substituent provides a defined ΔlogP contribution (+0.71 Hansch π) for ADME tuning. Supplied with full COA and SDS for audit trail integrity.

Molecular Formula C14H9ClN2O4S
Molecular Weight 336.8 g/mol
Cat. No. B12278714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Molecular FormulaC14H9ClN2O4S
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=NC=CC(=C32)Cl)C(=O)O
InChIInChI=1S/C14H9ClN2O4S/c15-10-6-7-16-11-8-12(14(18)19)17(13(10)11)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)
InChIKeyYKDWYFXYBZVSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid Structural Profile


1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 2231672-82-3) is a heterocyclic building block comprising a pyrrolo[3,2-b]pyridine core bearing a benzenesulfonyl protecting group at N1, a carboxylic acid handle at C2, and a chlorine substituent at C7. Its molecular formula is C14H9ClN2O4S with a molecular weight of 336.8 g/mol [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and related therapeutic areas . Computed physicochemical parameters include an XLogP3-AA of 2.7, a topological polar surface area of 97.6 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1].

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid: Regioisomer Retrieval Challenges


Superficial substructure searches within the pyrrolo[3,2-b]pyridine-2-carboxylic acid family return multiple regioisomeric and functional-group variants that are not functionally interchangeable. The position of the chlorine atom on the pyridine ring (C5, C6, or C7) alters the electron density distribution, the preferred site for subsequent cross-coupling or nucleophilic aromatic substitution, and the overall molecular recognition profile of downstream amide or ester derivatives [1]. Furthermore, the simultaneous presence of a free carboxylic acid at C2 and a benzenesulfonyl group at N1 distinguishes this compound from its des-carboxy (CAS 1682655-04-4) and des-sulfonyl analogs, each of which requires divergent protecting-group strategies or additional synthetic steps to reach the same intermediate [1]. These structural distinctions directly impact reaction planning, intermediate stability, and the fidelity of SAR exploration.

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid Differentiation Evidence


Chlorine Substitution Regiochemistry

The target compound bears chlorine exclusively at the 7-position of the pyrrolo[3,2-b]pyridine scaffold, whereas closely related analogs carry chlorine at the 5-position (CAS 209286-86-2, ethyl ester form), the 6-position (CAS 1799439-13-6, des-carboxy form), the 4-position (CAS 1227268-65-6, pyrrolo[2,3-b] regioisomer), or no chlorine at all (CAS 2231673-94-0) [1]. In the pyrrolo[3,2-b]pyridine system, the 7-position is para to the pyridine nitrogen, placing the chlorine at the site most susceptible to electronic modulation of the pyridine ring basicity and hydrogen-bonding capacity. This differentiates it from the 5-chloro isomer (meta to pyridine N) and the 6-chloro isomer (ortho to pyridine N), each of which presents a distinct electrostatic potential surface and reactivity profile for subsequent Pd-catalyzed cross-coupling or SNAr chemistry .

Medicinal Chemistry Kinase Inhibitor Design SAR Exploration

Carboxylic Acid Handle Integrity

The target compound presents a free carboxylic acid at C2, enabling direct amide bond formation without a deprotection step. In contrast, the most closely related 5-chloro analog (CAS 209286-86-2) is supplied exclusively as the ethyl ester, requiring saponification before amide coupling . The des-carboxy 7-chloro analog (CAS 1682655-04-4, MW 292.74) lacks the C2 carboxyl handle entirely, precluding direct C2 amidation . The free carboxylic acid form eliminates one synthetic transformation (ester hydrolysis), which typically proceeds in variable yield (60–95% depending on substrate) and may require chromatographic purification of the polar acid product [1].

Amide Coupling Fragment-Based Drug Discovery PROTAC Linker Chemistry

Physicochemical Property Divergence

Computed property data available on PubChem permits differentiation from the non-chlorinated parent scaffold (CAS 2231673-94-0). The 7-chloro substitution increases molecular weight by 34.5 Da (336.8 vs. 302.31) and introduces a halogen atom that contributes to XLogP3-AA (computed value: 2.7) and alters the heavy atom count (22 vs. 20) [1]. The topological polar surface area (TPSA) remains 97.6 Ų, identical to the non-chlorinated analog because chlorine does not add polar surface area, but the increased heavy atom count and logP shift move the compound along the property axis relevant to permeability and solubility predictions [1]. The presence of the chlorine atom also introduces a potential handle for metabolic probing (CYP oxidation site) not present in the des-chloro parent [2].

Drug-Likeness Lead Optimization ADME Prediction

Purity Grade and Vendor Quality Assurance

The target compound is available from AKSci (Catalog 7422EW) with full quality assurance documentation, including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request, and is shipped under defined storage conditions (long-term storage in a cool, dry place) . In contrast, the non-chlorinated analog (CAS 2231673-94-0) is offered by MolCore at NLT 97% purity and by Leyan at 98% purity , while the 5-chloro ethyl ester analog (CAS 209286-86-2) is supplied by CymitQuimica with purity specifications that must be confirmed at time of inquiry . The diversity of purity grades and documentation standards across analogs means that the procurement decision for the target compound can be based on verified quality metrics rather than assumed specifications.

Chemical Procurement Quality Control Building Block Sourcing

1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid Procurement Scenarios


Kinase Inhibitor Lead Optimization (C7 Halogen SAR)

Medicinal chemistry teams pursuing pyrrolo[3,2-b]pyridine-based kinase inhibitors (e.g., casein kinase Iε, FGFR, or VEGFR-2 scaffolds) can use the 7-chloro carboxylic acid as a direct precursor for amide library synthesis. The 7-Cl substituent provides a distinct electronic and steric environment compared to 5-Cl and 6-Cl analogs, enabling systematic exploration of the chlorine positional SAR without the need for late-stage chlorination [1]. The free carboxylic acid allows immediate amide coupling with diverse amine fragments, accelerating SAR cycle time [2].

Parallel Amide Library Synthesis (FBDD/DEL)

The combination of a free C2 carboxylic acid handle and an N1 benzenesulfonyl protecting group makes this compound compatible with standard HATU/DIPEA or EDC/HOBt amide coupling protocols without additional deprotection steps. This contrasts with the dominant commercially available 5-chloro analog, which requires preliminary ester hydrolysis [1]. For DEL or high-throughput parallel synthesis, the elimination of the hydrolysis step reduces plate processing time and minimizes variability in acid intermediate quality across batches [2].

Physicochemical Property Tuning via C7 Halogen

For lead series where balancing lipophilicity (logD) and permeability is critical, the 7-chloro substitution offers a defined ΔlogP contribution (+0.71 Hansch π) without altering TPSA (97.6 Ų) [1][2]. Medicinal chemists can use this property to fine-tune ADME parameters while maintaining the same core scaffold and coupling chemistry, providing a clean comparator to the non-chlorinated parent (CAS 2231673-94-0) in matched molecular pair analysis (MMPA) [1].

GLP-Compliant Sourcing with Full QA Documentation

When a pyrrolo[3,2-b]pyridine-2-carboxylic acid building block must be incorporated into a development candidate synthesis under GLP or pre-IND conditions, the availability of a full Certificate of Analysis and Safety Data Sheet from AKSci [1] provides documentation continuity that purity-only listings (e.g., MolCore NLT 97% for the non-chlorinated analog) [2] may not satisfy without additional vendor qualification. This reduces the burden of incoming QC re-testing and supports audit trail integrity.

Quote Request

Request a Quote for 1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.